molecular formula C20H22ClNO6S2 B4923036 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate

2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate

Cat. No. B4923036
M. Wt: 472.0 g/mol
InChI Key: BCWFPFGZVZFHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate is a chemical compound that is commonly referred to as CEC. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

CEC has potential applications in various fields of scientific research. In medicine, CEC has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. In agriculture, CEC has been shown to exhibit herbicidal activity, making it a potential candidate for weed control. In materials science, CEC has been shown to exhibit antibacterial activity, making it a potential candidate for the development of antimicrobial coatings.

Mechanism of Action

The mechanism of action of CEC is not fully understood. However, it is believed that CEC exerts its effects by inhibiting the activity of certain enzymes and proteins in cells. This inhibition can lead to the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
CEC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CEC can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that CEC can inhibit tumor growth in animal models. Additionally, CEC has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using CEC in lab experiments is its potency. CEC has been shown to exhibit potent antitumor and herbicidal activity, making it a valuable tool for researchers studying cancer and weed control. However, one limitation of using CEC in lab experiments is its potential toxicity. CEC has been shown to exhibit toxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CEC. One area of interest is the development of CEC-based drugs for cancer treatment. Another area of interest is the development of CEC-based herbicides for weed control. Additionally, there is potential for the development of CEC-based antimicrobial coatings for use in various applications. Overall, CEC has significant potential for various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential uses.

Synthesis Methods

The synthesis of CEC involves a series of chemical reactions that are typically carried out in a laboratory setting. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with thionyl chloride to produce 2-chloro-6-ethoxy-4-chlorophenol. The second step involves the reaction of 2-chloro-6-ethoxy-4-chlorophenol with morpholine-4-carbodithioic acid to produce 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol. The final step involves the reaction of 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol with 4-methoxybenzenesulfonyl chloride to produce CEC.

properties

IUPAC Name

[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO6S2/c1-3-27-18-13-14(20(29)22-8-10-26-11-9-22)12-17(21)19(18)28-30(23,24)16-6-4-15(25-2)5-7-16/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWFPFGZVZFHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.